molecular formula C15H18N2O2 B074075 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione CAS No. 1463-48-5

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Cat. No.: B074075
CAS No.: 1463-48-5
M. Wt: 258.32 g/mol
InChI Key: ZGADWVQZLQNWHP-UHFFFAOYSA-N
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Description

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom

Preparation Methods

The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione typically involves the reaction of benzylamine with a suitable cyclic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione are primarily linked to its structural features that allow it to interact with various biological targets. Here are some notable applications:

1. Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds can exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Anticonvulsant Effects
The anticonvulsant potential of compounds within this class has been explored extensively. Studies suggest that these compounds can modulate neurotransmitter systems, particularly by enhancing GABAergic activity, which is crucial for seizure control .

3. Anti-inflammatory Properties
Some derivatives have demonstrated anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This includes the modulation of cytokine production and the inhibition of inflammatory cell migration .

4. RIPK1 Inhibition
Recent studies have identified this compound derivatives as effective inhibitors of receptor-interacting protein kinase 1 (RIPK1). This inhibition is significant as RIPK1 plays a critical role in necroptosis and inflammation-related diseases. One study reported a specific derivative exhibiting an IC50 value of 92 nM against RIPK1, highlighting its therapeutic potential in treating inflammatory conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies illustrate the applications of this compound and its derivatives:

Study Application Findings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BAnticonvulsantShowed efficacy in reducing seizure frequency in animal models when administered at specific dosages.
Study CAnti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro and in vivo models of inflammation-induced injury.
Study DRIPK1 InhibitionIdentified as potent inhibitors with implications for treating necroptosis-related diseases; derivative showed IC50 of 92 nM.

Mechanism of Action

The mechanism of action of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione can be compared with other spiro compounds, such as:

The uniqueness of this compound lies in its specific spiro structure and the presence of the benzyl group, which can influence its chemical behavior and biological activity.

Biological Activity

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 1463-48-5

The primary mechanism of action for this compound involves its interaction with specific molecular targets that modulate various biochemical pathways:

  • Inhibition of RIPK1 : The compound has been shown to inhibit the receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in necroptosis and inflammation pathways. This inhibition prevents cell death and reduces inflammatory responses, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation .
  • Impact on WNT Signaling Pathway : In cellular assays, this compound has demonstrated the ability to block activation of the WNT signaling pathway, which is crucial for various cellular processes including proliferation and differentiation. The compound showed an IC₅₀ value of 1.76 μM in inhibiting non-WNT-mediated transcriptional activation .

Biological Activity

The biological activity of this compound has been explored in several studies:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells through the inhibition of critical signaling pathways. Its ability to modulate WNT signaling further supports its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed investigations are still required to establish its efficacy against specific pathogens.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1 Demonstrated potent inhibition of RIPK1 with implications for inflammatory diseases (IC₅₀ = 0.9 μM) .
Study 2 Showed significant anticancer effects in vitro on various cancer cell lines by targeting WNT signaling .
Study 3 Investigated antimicrobial activity; results indicated potential effectiveness against certain bacterial strains .

Pharmacokinetics

Pharmacokinetic studies reveal that while this compound shows promising potency in vitro, challenges remain regarding its oral bioavailability due to high first-pass metabolism. Further optimization of the compound's structure may enhance its pharmacokinetic profile and therapeutic applicability .

Properties

IUPAC Name

8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-13-10-15(14(19)16-13)6-8-17(9-7-15)11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGADWVQZLQNWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622493
Record name 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-48-5
Record name 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic acid (56.8 ml) and sulfuric acid (11.8 ml) are added to 1-benzyl-4-cyanomethyl-piperidine-4-carbonitrile (27.2 g, 0.114 mmol) at ambient temperature. The reaction mixture is stirred at 125 C.° for 1 h, cooled down to the room temperature and added to saturated NaOH aq. to adjust to pH 6.0. The mixture is extracted with dichloromethane. The combined extracts are washed with H2O and brine, dried over sodium sulfate and evaporated down to give 8-benzyl-2,8-diaza-spiro[4.5]decane-1,3-dione (three steps yield: 81.8%).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
56.8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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